molecular formula C9H11NO4S B5547932 5-isobutyl-4-nitro-2-thiophenecarboxylic acid

5-isobutyl-4-nitro-2-thiophenecarboxylic acid

Cat. No. B5547932
M. Wt: 229.26 g/mol
InChI Key: AIKHGYHJDVBUOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro-functionalized thiophene derivatives, such as 5-isobutyl-4-nitro-2-thiophenecarboxylic acid, often involves strategic functional group modifications and ring formation techniques. For instance, the reaction of 3-nitro-thiophene-2,5-dicarboxylic acid with cadmium diacetate dihydrate and various bis(imidazole) ligands led to the formation of new coordination polymers, showcasing the versatility of nitro-thiophene derivatives in synthesis processes (Xue et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is significantly influenced by the presence of nitro and other functional groups. The structural analysis of cadmium coordination polymers, for instance, revealed diverse topologies and dimensions, highlighting the impact of nitro-functionalized thiophene derivatives on the resulting molecular architecture (Xue et al., 2015).

Chemical Reactions and Properties

Nitro-functionalized thiophene derivatives participate in various chemical reactions, contributing to the synthesis of complex molecules. The reaction of 4-nitro-2-thiophenecarboxylic acids under reductive conditions, for example, leads to the synthesis of 5-alkylthio-4-ketoalkanoic acids, demonstrating the reactivity of these compounds in ring opening and cleavage reactions (Gol'dfarb et al., 1984).

Scientific Research Applications

1. Synthesis and Modification of Compounds

5-Isobutyl-4-nitro-2-thiophenecarboxylic acid can be a component in the synthesis and post-synthetic modification of various compounds. For instance, functionalized metal-organic frameworks have been created using similar thiophene derivatives with additional functional groups such as nitro groups. These frameworks exhibit tunable properties, depending on the number and type of functional groups incorporated, and can be useful in various applications including catalysis and material science (Gotthardt et al., 2015).

2. Crystal Engineering and Coordination Polymers

Thiophene derivatives with nitro-functionalization play a significant role in crystal engineering. For example, cadmium coordination polymers have been synthesized using thiophene dicarboxylic acid derivatives. These polymers exhibit diverse structural architectures and have potential applications in areas like luminescence and materials chemistry (Xue et al., 2015).

3. Luminescence Studies

Thiophenyl-derivatized nitrobenzoic acid ligands, related to thiophene carboxylic acids, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. These studies are important for understanding the luminescent properties of such complexes, which have implications in materials science and photophysical applications (Viswanathan & Bettencourt-Dias, 2006).

4. Reactivity and Transformation Studies

Research on the reactivity of thiophene carboxylic acids, including nitration reactions, provides insights into the chemical transformations and potential applications of these compounds. For instance, studies on the nitration of benzo[b]thiophen derivatives have contributed to the understanding of substitution reactions in these systems (Brown et al., 1969).

Mechanism of Action

The mechanism of action for these compounds would depend on their specific use. For example, some thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards of these compounds would depend on their specific structure and use. For example, some nitro compounds may present a fire and minor blast and/or projection hazard .

Future Directions

The future directions for these compounds would depend on their specific use and the current state of research. For example, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

properties

IUPAC Name

5-(2-methylpropyl)-4-nitrothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-5(2)3-7-6(10(13)14)4-8(15-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKHGYHJDVBUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid

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